3,4,5-Trimethoxybenzoic acid

Vue d'ensemble

Description

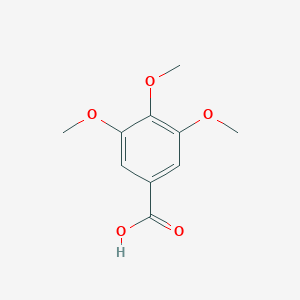

L'éther triméthylique de l'acide gallique, également connu sous le nom d'acide 3,4,5-triméthoxybenzoïque, est un composé organique de formule chimique C10H12O5. C'est un dérivé O-méthylé de l'acide gallique et se trouve naturellement dans certaines plantes, comme les olives. Ce composé est connu pour ses puissantes propriétés antioxydantes et a été étudié pour diverses applications en chimie, en biologie, en médecine et dans l'industrie .

Mécanisme D'action

Target of Action

3,4,5-Trimethoxybenzoic acid is an active metabolite of the opioid receptor agonist and prokinetic agent trimebutine . It primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in pain perception and gastrointestinal motility .

Mode of Action

The compound exerts its effects through an agonist effect on peripheral mu, kappa, and delta opiate receptors . This interaction results in the modulation of these receptors, leading to changes in pain perception and gastrointestinal motility .

Biochemical Pathways

The compound also influences the release of gastrointestinal peptides such as motilin and modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . These peptides are involved in various biochemical pathways that regulate gastrointestinal functions .

Pharmacokinetics

It’s known that the compound exhibits hypotensive activity following intravenous administration . No hypotensive activity was demonstrated following intraperitoneal administration , suggesting that the route of administration may influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include changes in pain perception and gastrointestinal motility due to its interaction with opiate receptors . Additionally, it has been evaluated for antihypertensive and local anesthetic activity .

Analyse Biochimique

Biochemical Properties

It has been used in the synthesis of some basic esters, which have been evaluated for antihypertensive and local anesthetic activity .

Molecular Mechanism

It is known that it can be synthesised by methoxylation of gallic acid and dimethyl sulfate

Dosage Effects in Animal Models

There is limited information available on the effects of varying dosages of 3,4,5-Trimethoxybenzoic acid in animal models. One study has reported that a compound synthesized from this compound exhibited hypotensive activity following intravenous administration to normotensive dogs .

Méthodes De Préparation

L'éther triméthylique de l'acide gallique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'acide gallique avec le sulfate de diméthyle en présence d'une base, telle que le carbonate de potassium. La réaction se produit généralement à température ambiante et conduit à la formation d'acide 3,4,5-triméthoxybenzoïque . Une autre méthode implique l'utilisation du carbonate de diméthyle comme agent méthylant en présence d'un catalyseur .

La production industrielle de l'éther triméthylique de l'acide gallique suit souvent des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

L'éther triméthylique de l'acide gallique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones correspondantes ou d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former les alcools correspondants ou d'autres dérivés réduits.

Substitution : L'éther triméthylique de l'acide gallique peut subir des réactions de substitution nucléophile, où les groupes méthoxy peuvent être remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines ou les thiols . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimicrobial Activity

TMBA and its derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the potential of TMBA derivatives as effective antimicrobial agents .

1.2 Anti-tumor Activity

Research has shown that TMBA can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. A study on trimethoxybenzoic acid derivatives revealed their effectiveness against the MCF-7 human breast cancer cell line, suggesting their potential as anticancer agents . The structure-activity relationship highlighted the importance of the trimethoxy group in enhancing biological activity.

1.3 Metabolite of Mescaline

TMBA is identified as a metabolite of mescaline in humans. After ingestion, it was isolated from urine samples and characterized using gas chromatography-mass spectrometry. This finding suggests that TMBA may play a role in the pharmacokinetics of mescaline and warrants further investigation into its effects .

Biochemical Applications

2.1 Interaction with Proteins

TMBA has been studied for its interaction with proteins such as bovine serum albumin (BSA). Spectroscopic methods indicated that TMBA can quench the fluorescence of BSA, suggesting a binding interaction that could influence drug delivery systems . Understanding these interactions is crucial for developing new therapeutic agents.

2.2 Role in Lignin Analysis

In analytical chemistry, TMBA is used as an internal standard for determining hydroxyl groups in lignins. Its application helps in characterizing lignin structures and understanding their properties better .

Materials Science

3.1 Use in Dyes and Inks

TMBA is utilized in the production of dyes and inks due to its chemical stability and color properties. Its incorporation into various formulations enhances the performance characteristics of these materials .

3.2 Photographic Developers

The compound also finds application in photographic developers, where it contributes to the chemical processes involved in image formation .

Case Studies

Comparaison Avec Des Composés Similaires

L'éther triméthylique de l'acide gallique est similaire à d'autres acides trihydroxybenzoïques O-méthylés, tels que :

Acide vératrique : Un autre dérivé O-méthylé de l'acide gallique, connu pour ses propriétés antioxydantes.

Acide triméthylgallique : Structure et propriétés similaires à celles de l'éther triméthylique de l'acide gallique.

Acide eudésique : Autre nom de l'éther triméthylique de l'acide gallique, mettant en évidence sa présence naturelle dans certaines plantes

Comparé à ces composés similaires, l'éther triméthylique de l'acide gallique est unique dans ses applications spécifiques et son activité antioxydante puissante, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

3,4,5-Trimethoxybenzoic acid (TMBA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of TMBA's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMBA is characterized by the presence of three methoxy groups attached to a benzoic acid backbone. Its chemical formula is C11H14O5, and it exhibits a molecular weight of 226.23 g/mol. The structural formula can be represented as follows:

Anticonvulsant and Sedative Effects

Research has indicated that TMBA exhibits anticonvulsant and sedative properties. It acts as a GABAA/BZ receptor agonist, which may contribute to its sedative effects. A study highlighted that TMBA derivatives have been synthesized and evaluated for their potential as therapeutic agents in treating central nervous system disorders .

Antitumor Activity

TMBA has shown promise in antitumor applications. It modulates the activity of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms in cancer therapy. In vitro studies demonstrated that TMBA derivatives could reverse drug resistance in breast cancer cell lines by inhibiting P-gp activity .

Antimicrobial Properties

TMBA has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . The structure-activity relationship (SAR) studies indicate that modifications to the TMBA structure can enhance its antimicrobial efficacy.

The biological activity of TMBA can be attributed to several mechanisms:

- Calcium Channel Modulation : TMBA and its derivatives have been shown to influence calcium ion mobilization within cells. For instance, this compound 8-(diethylamino)octyl ester (TMB-8) acts as an inhibitor of intracellular calcium mobilization, impacting various physiological processes .

- Inhibition of Enzymatic Activity : TMBA has been reported to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and oxidative stress in cellular models .

Table 1: Summary of Biological Activities of TMBA Derivatives

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| TMBA | Antitumor | 27.2 | P-glycoprotein modulation |

| TMB-8 | Calcium mobilization | 18.0 | Inhibition of calcium release |

| Ester S2 | Antimicrobial | >100 | Direct bacterial inhibition |

Clinical Implications

Recent studies have explored the clinical implications of TMBA in various therapeutic areas:

- Hypertension : Basic esters of TMBA were synthesized and tested for antihypertensive activity, showing promising results that warrant further investigation .

- Local Anesthesia : Some derivatives have been evaluated for local anesthetic properties, indicating potential use in pain management strategies .

Propriétés

IUPAC Name |

3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOFNCYXJUNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059472 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige or white fine crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | 3,4,5-Trimethoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eudesmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-41-2 | |

| Record name | 3,4,5-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5C9H0SC9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eudesmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 172 °C | |

| Record name | Eudesmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.